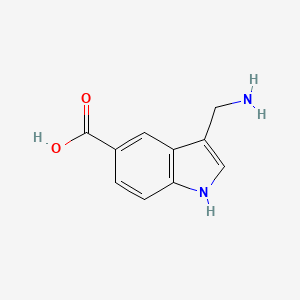
3-(Aminomethyl)-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an aminomethyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Functional Group Introduction: The aminomethyl group can be introduced through a reductive amination process. This involves the reaction of an indole derivative with formaldehyde and a suitable amine under reducing conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield, purity, and cost-effectiveness. Common industrial techniques include:
Catalytic Hydrogenation:
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidation of the aminomethyl group can yield aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can produce alcohols or aldehydes.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(Aminomethyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: This compound also features an aminomethyl group but differs in its core structure.
Aminomethylphosphonic acid: Another compound with an aminomethyl group, but with a phosphonic acid moiety instead of a carboxylic acid.
Uniqueness
3-(Aminomethyl)-1H-indole-5-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of the aminomethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
3-(aminomethyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-4-7-5-12-9-2-1-6(10(13)14)3-8(7)9/h1-3,5,12H,4,11H2,(H,13,14) |
InChIキー |
HKTMQSCZLHBTJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



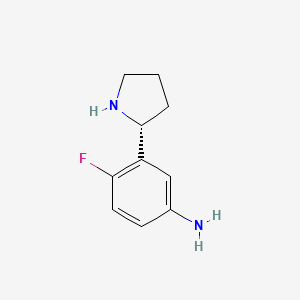

![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B13322875.png)
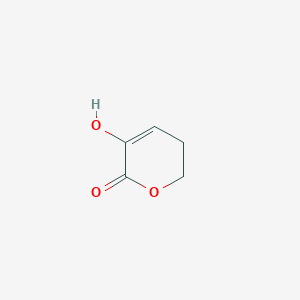
amine](/img/structure/B13322882.png)
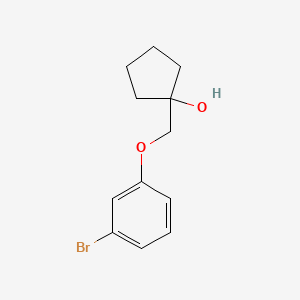
![Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate](/img/structure/B13322890.png)
![4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B13322894.png)
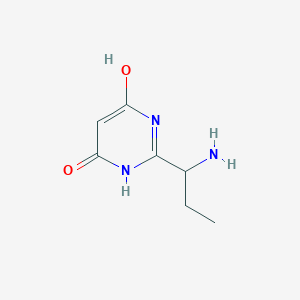

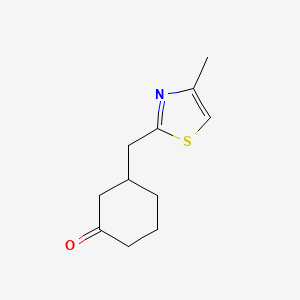
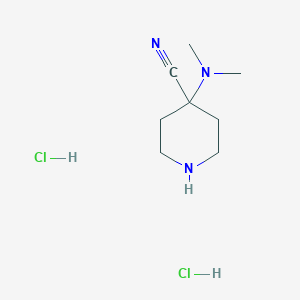
![(S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13322911.png)
